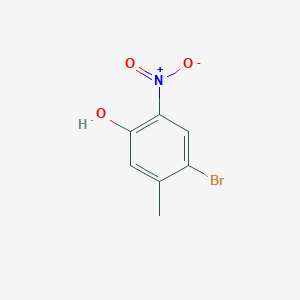
4-溴-5-甲基-2-硝基苯酚
描述
4-Bromo-5-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of phenol, characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to the benzene ring
科学研究应用
4-Bromo-5-methyl-2-nitrophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. It can also be used in the formulation of certain types of coatings and polymers.
作用机制
Target of Action
Nitrophenols, a class of compounds to which 4-bromo-5-methyl-2-nitrophenol belongs, are known to interact with various biological molecules due to their polar nature .
Mode of Action
Nitrophenols are known to undergo various chemical reactions, including nitration and bromination . The nitro group (−NO2) in nitrophenols is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character might influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can be prepared via several pathways, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These pathways might provide some insight into the potential biochemical interactions of 4-Bromo-5-methyl-2-nitrophenol.
Pharmacokinetics
The bioavailability of this compound could be influenced by its polar nature, as nitro compounds are known to have lower volatility than ketones of about the same molecular weight .
Result of Action
Nitrophenols are known to be poisonous and have been associated with various environmental concerns .
Action Environment
The action, efficacy, and stability of 4-Bromo-5-methyl-2-nitrophenol can be influenced by various environmental factors. For instance, nitration of alkanes, a reaction involving nitro compounds, is successful only when conducted at high temperatures in the vapor phase . Therefore, temperature could be a significant environmental factor influencing the action of 4-Bromo-5-methyl-2-nitrophenol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-nitrophenol can be achieved through a multi-step process involving the nitration and bromination of methylphenol. The general steps are as follows:
Nitration: Methylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group into the aromatic ring, resulting in the formation of nitromethylphenol.
Bromination: The nitromethylphenol is then subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid. This step introduces a bromine atom into the aromatic ring, yielding 4-Bromo-5-methyl-2-nitrophenol.
Industrial Production Methods
Industrial production of 4-Bromo-5-methyl-2-nitrophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-Bromo-5-methyl-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, sodium methoxide, primary or secondary amines.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Bromo-5-methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: 4-Bromo-5-methyl-2-nitroquinone.
相似化合物的比较
Similar Compounds
4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group. It has different physical and chemical properties due to the absence of the methyl group.
5-Methyl-2-nitrophenol: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-nitrophenol:
Uniqueness
4-Bromo-5-methyl-2-nitrophenol is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring influences its reactivity in various chemical reactions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-bromo-5-methyl-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYRLBZBDGVLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634071 | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182500-28-3 | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182500-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-bromo-5-methyl-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


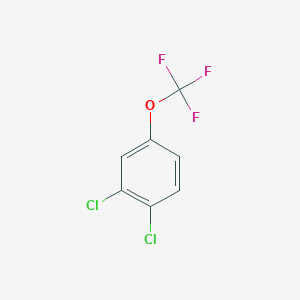
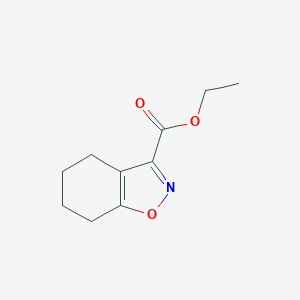
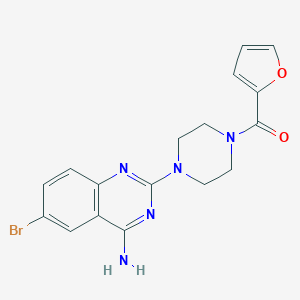
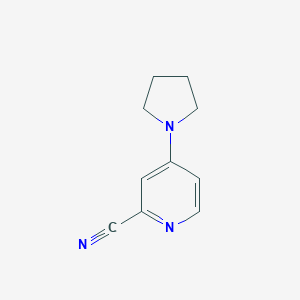
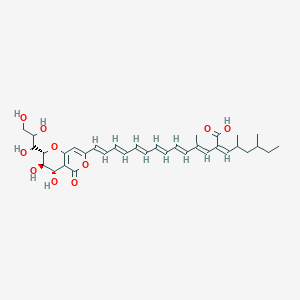
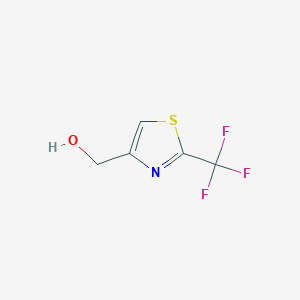


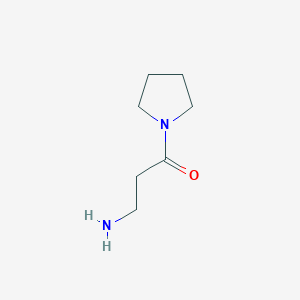
![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)
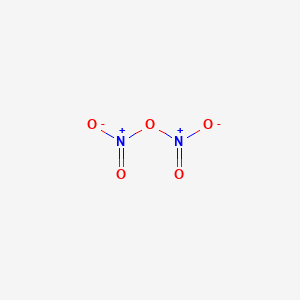
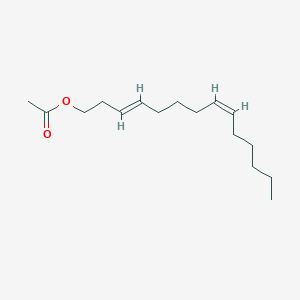
![5-Bromobenzo[d]isothiazole](/img/structure/B179808.png)

